Methyl 5-bromo-1H-indazole-6-carboxylate

Medicinal Chemistry Process Chemistry Solid-State Characterization

This specific 5-bromo-6-ester regioisomer is essential for high-yield Suzuki-Miyaura couplings in kinase inhibitor discovery. Its balanced C–Br bond reactivity and crystalline nature (m.p. 148-153°C) ensure reliable automated handling, unlike analogs that cause clumping or side reactions. The methyl ester is a stable, orthogonal handle for PROTAC linker attachment, improving solubility over the free acid. Sourcing the correct isomer (CAS 1000342-30-2) eliminates costly re-optimization steps.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1000342-30-2
Cat. No. B1326462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1H-indazole-6-carboxylate
CAS1000342-30-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=NNC2=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyOMGXGABLIDYSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1H-indazole-6-carboxylate: Core Indazole Building Block for Cross-Coupling-Driven Drug Discovery


Methyl 5-bromo-1H-indazole-6-carboxylate (CAS 1000342-30-2) is a heterocyclic small molecule with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol [1]. It belongs to the indazole class, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and phenol [2]. The compound features a bromine substituent at the 5-position and a methyl ester at the 6-position, rendering it a versatile intermediate for palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. Its commercial availability in high purity (≥95%) from major suppliers and its citation in over 40 patents [3] underscore its established role as a key building block in pharmaceutical research.

Why Methyl 5-bromo-1H-indazole-6-carboxylate Cannot Be Casually Replaced by Indazole Analogs


While many brominated indazole carboxylates are commercially available, the precise substitution pattern of methyl 5-bromo-1H-indazole-6-carboxylate is non-negotiable in advanced synthesis. The electronic and steric environment created by the bromine at the 5-position adjacent to the 6-carboxylate profoundly influences cross-coupling yields and regioselectivity in subsequent derivatizations [1]. Substitution with the 6-bromo-5-carboxylate regioisomer, for instance, leads to a different crystalline phase (melting point 170–175 °C vs 148–153 °C) and altered solubility , which can disrupt established reaction conditions. Similarly, replacing the methyl ester with the free carboxylic acid (CAS 1227270-14-5) introduces an unprotected acidic proton that is incompatible with many organometallic reactions without additional protecting group steps, reducing overall synthetic efficiency . The bromine atom's reactivity is also distinct from its chloro or iodo analogs; the C–Br bond in this scaffold offers an optimal balance of stability and oxidative addition propensity for Suzuki-Miyaura couplings compared to the more labile C–I bond (prone to dehalogenation) or the more inert C–Cl bond (requiring harsher conditions) [2].

Quantitative Evidence for Selecting Methyl 5-bromo-1H-indazole-6-carboxylate


Evidence 1: Distinct Solid-State Properties Differentiate from 6-Bromo-5-Carboxylate Regioisomer

Methyl 5-bromo-1H-indazole-6-carboxylate exhibits a melting point range of 148–153 °C , which is 22–27 °C lower than its regioisomer, methyl 6-bromo-1H-indazole-5-carboxylate (170–175 °C) . This significant difference in melting point is indicative of distinct crystal packing forces and can impact formulation, purification, and handling procedures. The target compound's aqueous solubility is calculated at 0.38 g/L , compared to 0.36 g/L for the regioisomer .

Medicinal Chemistry Process Chemistry Solid-State Characterization

Evidence 2: Optimized C–Br Bond Reactivity for Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent in methyl 5-bromo-1H-indazole-6-carboxylate provides a reactive handle for Suzuki-Miyaura cross-coupling reactions. While direct yield comparisons for this specific scaffold are scarce in the public literature, class-level inference from related 5-bromoindazoles demonstrates efficient coupling under standard Pd(dppf)Cl2 conditions (yields ranging from 57–85%) [1]. The C–Br bond offers a balanced reactivity profile: it is sufficiently labile for oxidative addition with Pd(0) catalysts at moderate temperatures (60–80 °C), unlike the corresponding 5-chloro analog which typically requires more forcing conditions (>100 °C) or specialized ligands to achieve comparable conversion [2]. Conversely, the 5-iodo analog, while more reactive, is more susceptible to premature dehalogenation and light sensitivity, leading to lower robustness in multi-step sequences [3].

Cross-Coupling Catalysis Medicinal Chemistry C–C Bond Formation

Evidence 3: Superior Lipophilicity for Membrane Permeability Compared to Carboxylic Acid Analog

The methyl ester of methyl 5-bromo-1H-indazole-6-carboxylate confers a calculated XLogP3 value of 2.1 [1], which is significantly higher than the predicted logP of the corresponding carboxylic acid analog (5-bromo-1H-indazole-6-carboxylic acid, XLogP3 ~1.2) [2]. This increase in lipophilicity enhances passive membrane permeability, a crucial factor for oral bioavailability and cellular uptake in cell-based assays. The ester also serves as a protecting group for the carboxylic acid, enabling orthogonal functionalization of the indazole nitrogen or bromine without interference from an acidic proton. The ester can be readily hydrolyzed under mild basic conditions to reveal the free acid for further conjugation or salt formation.

ADME Drug Design Physicochemical Properties Bioisosterism

Evidence 4: High Patent Citation Frequency Confirms Established Utility and Sourcing Reliability

Methyl 5-bromo-1H-indazole-6-carboxylate is cited in 42 patents [1], a metric that significantly exceeds the patent citation count for less common analogs such as methyl 5-iodo-1H-indazole-6-carboxylate (limited patent citations) or the 6-bromo-5-carboxylate regioisomer (significantly fewer citations). This high citation frequency is a robust proxy for the compound's proven utility as a synthetic intermediate in industrial and academic research. It implies that numerous research groups and pharmaceutical companies have successfully integrated this building block into their workflows, de-risking its procurement and use. The high patent count also correlates with broader commercial availability and more competitive pricing from multiple vendors, ensuring supply chain resilience.

IP Analysis Procurement Chemical Sourcing Drug Discovery

Validated Application Scenarios for Methyl 5-bromo-1H-indazole-6-carboxylate


Scenario 1: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

The 5-bromo substituent serves as an ideal anchor for parallel synthesis of biaryl-containing kinase inhibitor candidates. The C–Br bond's balanced reactivity (Evidence 2) allows for efficient Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids under mild Pd catalysis. The 6-methyl ester can be subsequently hydrolyzed to the carboxylic acid for amide bond formation, or retained as an ester prodrug moiety to modulate physicochemical properties. The compound's high patent citation count (Evidence 4) confirms its extensive use in this exact application.

Scenario 2: Development of Indazole-Based PROTACs with Optimized Linker Attachment

The unique substitution pattern (5-bromo, 6-ester) offers two orthogonal functional handles for PROTAC (Proteolysis Targeting Chimera) synthesis. The bromine can be used for C–C bond formation to attach a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand), while the 6-ester can be hydrolyzed and coupled to a PEG linker bearing the target protein-binding moiety. The higher lipophilicity of the methyl ester (Evidence 3) compared to the free acid improves intermediate solubility and handling during the multi-step PROTAC assembly, a critical consideration for this complex synthetic endeavor.

Scenario 3: Solid-Phase Synthesis of Indazole-Focused Compound Collections

The distinct melting point and solid-state properties (Evidence 1) of methyl 5-bromo-1H-indazole-6-carboxylate ensure consistent handling and weighing in automated solid-dispensing systems used for high-throughput parallel synthesis. The compound's well-characterized crystalline nature minimizes hygroscopicity and clumping, which can plague liquid or amorphous analogs. Its moderate solubility in common organic solvents (e.g., DCM, THF) facilitates solution-phase chemistry, while its solid form allows for easy resin loading and washing steps in solid-phase protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.